molecular formula C19H14BrNO3 B3306046 6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926196-71-6

6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B3306046
CAS No.: 926196-71-6
M. Wt: 384.2 g/mol
InChI Key: AULMKKDSDFPSRM-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid (CAS 926196-71-6) is a quinoline-based compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C19H14BrNO3 and a molecular weight of 384.22 g/mol, it features a quinoline backbone substituted with an electron-withdrawing bromo group and an ethenyl linker attached to a 3-methoxyphenyl group . This structure contributes to its diverse biological activities. Research indicates promising in vitro anticancer properties, with studies showing it inhibits proliferation in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), with reported IC50 values of 12.5 µM, 8.3 µM, and 15.0 µM, respectively . The compound has also demonstrated antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . Its potential mechanism of action may involve the inhibition of key enzymatic activities, induction of oxidative stress leading to apoptosis in cancer cells, and disruption of bacterial membrane integrity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

926196-71-6

Molecular Formula

C19H14BrNO3

Molecular Weight

384.2 g/mol

IUPAC Name

6-bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H14BrNO3/c1-24-15-4-2-3-12(9-15)5-7-14-11-17(19(22)23)16-10-13(20)6-8-18(16)21-14/h2-11H,1H3,(H,22,23)

InChI Key

AULMKKDSDFPSRM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

Biological Activity

6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid, also referred to by its CAS number 926196-71-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential applications in pharmacology, particularly in the context of cancer treatment and antimicrobial properties.

  • Molecular Formula : C19H14BrNO3
  • Molecular Weight : 384.22 g/mol
  • CAS Number : 926196-71-6

The compound features a quinoline backbone, which is known for its role in various biological activities, making it a versatile scaffold for drug design.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: In Vitro Anticancer Assays

A study evaluated the compound's activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results indicated that:

Cell LineIC50 (µM)Description
HeLa12.5Moderate inhibition
A5498.3Significant inhibition
MCF-715.0Moderate inhibition

These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In a recent study, the Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus10.5Moderate
Escherichia coli15.0Moderate
Pseudomonas aeruginosa20.0Weak

These results demonstrate that while the compound exhibits some level of antimicrobial activity, further optimization may be necessary to enhance its efficacy.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to interact with bacterial membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₇H₁₂BrNO₃ .
  • Molecular Weight : 358.19 g/mol .
  • Substituents :
    • Position 6 : Bromine atom.
    • Position 2 : Ethenyl linker attached to a 3-methoxyphenyl group.
    • Position 4 : Carboxylic acid group.

Key Features :

  • The carboxylic acid at position 4 facilitates hydrogen bonding, critical for binding to enzymes like trypanothione reductase in parasitic targets .

Comparison with Structural Analogs

Substituent Variations at Position 2

The aryl/heteroaryl group at position 2 significantly impacts physicochemical and biological properties.

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-Methoxyphenylethenyl C₁₇H₁₂BrNO₃ 358.19 Enhanced π-π interactions .
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl C₁₆H₉Br₂NO₂ 407.06 Higher lipophilicity (XLogP3: ~4.5) .
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 5-Methylfuran-2-yl C₁₅H₁₀BrNO₃ 340.16 Improved solubility in polar solvents .
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid 4-Chlorophenyl C₁₆H₉BrClNO₂ 376.61 Higher halogen bonding potential .

Key Observations :

  • Electron-donating groups (e.g., 3-methoxy) improve binding to aromatic residues in enzymes .
  • Halogenated aryl groups (e.g., 4-bromo, 4-chloro) increase lipophilicity, affecting membrane permeability .

Functional Group Modifications at Position 4

The carboxylic acid at position 4 is often derivatized to optimize pharmacokinetics.

Compound Name Position 4 Functional Group Molecular Formula Molecular Weight (g/mol) Applications Reference
Target Compound Carboxylic acid C₁₇H₁₂BrNO₃ 358.19 Enzyme inhibition (e.g., trypanothione reductase) .
6-Bromo-N-(2-(dimethylamino)ethyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide Carboxamide C₂₁H₂₁BrN₃O₂ 443.32 Improved blood-brain barrier penetration .
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate Ester C₂₀H₁₆BrNO₂ 382.25 Prodrug design for controlled release .

Key Observations :

  • Carboxamides exhibit enhanced bioavailability due to reduced ionization at physiological pH .
  • Esters serve as prodrugs, improving oral absorption .

Substituent Variations at Position 6 and Other Positions

Bromine at position 6 is conserved in most analogs, but additional substitutions alter activity.

Compound Name Position 6 Additional Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Br None C₁₇H₁₂BrNO₃ 358.19
6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid Br 3-Methyl, 3-CF₃-phenyl C₁₈H₁₁BrF₃NO₂ 410.19
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid Br 3-Methyl, 4-isopropoxyphenyl C₂₀H₁₈BrNO₃ 400.27

Key Observations :

  • Methyl groups at position 3 (e.g., ) sterically hinder rotation, stabilizing ligand-receptor interactions.
  • Trifluoromethyl groups enhance metabolic stability .

Q & A

Basic: What is the optimal synthetic route for 6-bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid?

Methodological Answer:
The compound can be synthesized via esterification of the carboxylic acid precursor followed by Heck coupling or ethenylation. A representative protocol involves:

Esterification: Reflux 6-bromo-2-arylquinoline-4-carboxylic acid with absolute ethanol and concentrated sulfuric acid (catalyst) for 15–17 hours. Monitor reaction completion via TLC (hexane:ethyl acetate = 9:1) .

Purification: Precipitate the product in ice, filter, and purify via silica gel column chromatography (petroleum ether:ethyl acetate = 9:1). Crystallize by slow solvent evaporation .

Ethenylation: Introduce the ethenyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) using 3-methoxystyrene. Optimize conditions (e.g., Pd(OAc)₂, PPh₃, base) for stereoselectivity .

Basic: How to purify this compound effectively?

Methodological Answer:
Use a combination of precipitation and chromatography:

  • Precipitation: After synthesis, pour the reaction mixture into ice to precipitate crude product. Wash with water/ethanol to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel (60–120 mesh) with a gradient eluent (e.g., petroleum ether:ethyl acetate from 9:1 to 4:1) to isolate the target compound. Confirm purity via HPLC or ¹H-NMR .

Advanced: How do substituents (e.g., bromo, methoxy) influence the compound’s biological activity?

Methodological Answer:

  • Bromo Group: Enhances electrophilicity and binding to biological targets (e.g., enzymes). Compare activity of bromo vs. chloro analogs in antibacterial assays .
  • Methoxy Group: Modulates lipophilicity and electronic effects. Use SAR studies to assess its role in membrane permeability (e.g., logP calculations) .
  • Ethenyl Linker: Investigate stereochemical impact (E/Z isomerism) on target affinity via molecular docking .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Multi-NMR Analysis: Perform ¹H, ¹³C, DEPT-135, and 2D NMR (COSY, HSQC) to assign signals. Compare with computed NMR (DFT) for validation .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., monitor π-π stacking of the quinoline core) .
  • Mass Spectrometry: Use HRMS to confirm molecular formula and detect impurities (e.g., residual esterification byproducts) .

Advanced: What are the fluorescent properties of this quinoline derivative, and how can they be applied?

Methodological Answer:

  • Fluorescence Profiling: Measure excitation/emission spectra (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm in DMSO). Compare with analogs lacking the ethenyl group .
  • Applications:
    • Biosensing: Functionalize as a boronic acid sensor for detecting catechols or metal ions (e.g., Fe³⁺) via fluorescence quenching .
    • Cellular Imaging: Conjugate with targeting moieties (e.g., antibodies) for tracking in live cells .

Advanced: How to model the compound’s interactions with biological targets computationally?

Methodological Answer:

Docking Studies: Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., bacterial topoisomerases). Validate with MD simulations .

QSAR Modeling: Develop models correlating substituent properties (Hammett σ, logP) with antibacterial MIC values .

DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., carboxyl group for coordination with metal ions) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to assess the compound’s pharmacokinetic (ADME) profile?

Methodological Answer:

  • Absorption: Perform Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism: Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (LC-MS/MS) .
  • Toxicity: Use MTT assays on HEK293 cells to evaluate cytotoxicity (IC₅₀ > 100 µM preferred) .

Advanced: What methods are used to evaluate its antibacterial activity?

Methodological Answer:

  • Agar Diffusion: Measure inhibition zones against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) .
  • MIC Determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 8–512 µg/mL. Confirm bactericidal vs. bacteriostatic effects via time-kill assays .

Advanced: How does the electron-withdrawing bromo group affect reactivity in further derivatization?

Methodological Answer:

  • Nucleophilic Substitution: Bromo at C6 facilitates SNAr reactions with amines/thiols. Compare reaction rates with non-brominated analogs .
  • Cross-Coupling: Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups. Optimize Pd catalysts (e.g., XPhos Pd G3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid
Reactant of Route 2
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6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid

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